p-Aminophenylmercuric acetate
Overview
Description
p-Aminophenylmercuric acetate is a chemical compound that has been the subject of various scientific investigations. This compound is notable for its unique properties and interactions in different chemical and biological systems.
Synthesis Analysis
The synthesis of this compound involves complex chemical reactions. The details of its synthesis might involve palladium-catalyzed cross-coupling reactions, as seen in the synthesis of related compounds (Yang & Coward, 2007).
Molecular Structure Analysis
The molecular structure of this compound is characterized by specific bond lengths and angles. For example, in phenylmercury(II) acetate, a related compound, the mercury atom is covalently bound to a phenyl ring on one side and an acetate-oxygen atom on the other, exhibiting digonal coordination (Kamenar & Penavić, 1972).
Chemical Reactions and Properties
This compound exhibits selective inhibition in certain chemical reactions. For instance, phenylmercuric acetate, a similar compound, shows selective inhibition of photosynthetic activities in isolated chloroplasts (Honeycutt & Krogmann, 1972). It also reacts with Lewis bases forming stable adducts, which highlights its 'soft' character and coordination behavior (Farhangi, 1987).
Physical Properties Analysis
The physical properties of this compound, such as its crystalline structure and density, can be inferred from studies on related compounds. For example, phenylmercury(II) acetate crystallizes in the monoclinic system (Kamenar & Penavić, 1972).
Chemical Properties Analysis
The chemical properties of this compound include its reactivity with various substances and its stability under different conditions. Its chemical behavior is similar to that of phenylmercury acetate, which forms different adducts with various bases and shows unique reactivity patterns (Farhangi, 1987).
Scientific Research Applications
Activation of Proteoglycanases and Collagenases :
- PAPMA activates collagenases and proteoglycanases in vitro but not in intact articular cartilage. This implies that activation is possible only after tissue integrity is compromised, suggesting its use in studying proteoglycan turnover (Müller, Hanschke, & Mayer, 1990).
- Human skin fibroblast procollagenase can be fully activated by PAPMA without loss of molecular weight. This activation depends on the organomercurial's concentration and incubation time (Stricklin, Jeffrey, Roswit, & Eisen, 1983).
- In human rheumatoid synovial cells, PAPMA activates procollagenase in the presence of matrix metalloproteinase 3 (MMP-3), suggesting its role in connective tissue destruction (Ito & Nagase, 1988).
- Latent forms of stromelysin and collagenase from human gingival fibroblasts can be activated by PAPMA. This activation enhances collagenase activity, indicating a cascade mechanism where collagenase is activated by stromelysin (Murphy, Cockett, Stephens, Smith, & Docherty, 1987).
- Activation and inhibition of matrix metalloproteinases in bovine cartilage by PAPMA affect the tissue's biochemical and biomechanical properties (Bonassar et al., 1996).
Inhibition of Photosynthetic Activities :
- PAPMA selectively inhibits photosynthetic activities in isolated spinach chloroplasts, affecting various components like photophosphorylation and photosystem II reactions (Honeycutt & Krogmann, 1972).
Microbial Metabolism of Organomercurials :
- Phenylmercuric acetate, similar to PAPMA, is quickly metabolized by soil and aquatic microorganisms, with diphenylmercury identified as a major metabolic product (Matsumura, Gotoh, & Boush, 1971).
Other Applications :
- PAPMA can be used in the diagnosis of homocystinuria, a disorder associated with early vascular disease, through the detection of fluorescent derivatives in urine (Maddocks & Maclachlan, 1991).
- The compound is also involved in the purification and characterization of metalloproteinases, like matrin, secreted from human rectal carcinoma cell lines (Miyazaki et al., 1990).
Mechanism of Action
Target of Action
p-Aminophenylmercuric acetate (APMA) is an organomercurial agent primarily used for the activation of latent matrix metalloproteinases (MMPs) in vitro . MMPs are a group of enzymes involved in the breakdown of extracellular matrix in normal physiological processes, such as embryonic development, reproduction, and tissue remodeling, as well as in disease processes, such as arthritis and metastasis .
Mode of Action
APMA activates MMPs by facilitating the loss of the enzyme propeptide domain through an autolytic cleavage known as the cysteine switch . This process involves the reaction of APMA with cysteines at the amino terminal domains that bind zinc, near the location of the enzyme active site .
Biochemical Pathways
The activation of MMPs by APMA can lead to various downstream effects, depending on the specific MMP and the biological context. For instance, APMA has been shown to promote the shedding of betacellulin precursor (pro-BTC), a member of the EGF family . Additionally, APMA can influence the binding of agonists and antagonists to the opiate receptor .
Result of Action
The activation of MMPs by APMA can result in the degradation of extracellular matrix components, which can have various molecular and cellular effects. For example, this can facilitate cell migration and invasion, contribute to tissue remodeling, and influence cell signaling pathways . In addition, the promotion of pro-BTC shedding by APMA can influence cell proliferation and differentiation .
Safety and Hazards
APMA is very toxic to aquatic life with long-lasting effects . It may cause damage to organs through prolonged or repeated exposure . It is recommended to wear protective gloves, clothing, eye protection, and face protection when handling APMA . It is also advised not to breathe dust, fume, gas, mist, vapors, or spray .
Biochemical Analysis
Biochemical Properties
This process is crucial for the activation of latent MMPs .
Cellular Effects
The effects of p-Aminophenylmercuric acetate on cells are primarily related to its role in activating MMPs. MMPs are involved in the breakdown and remodeling of the extracellular matrix, which can influence cell function, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with protein sulfhydryl groups or inducing a cysteine switch reaction . This leads to the activation of latent MMPs, which can then exert their effects at the molecular level .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For example, a small portion of the enzyme may become activated during storage .
Metabolic Pathways
This compound is involved in the metabolic pathway related to the activation of MMPs . This involves interactions with enzymes and cofactors, and can affect metabolic flux or metabolite levels.
Subcellular Localization
The subcellular localization of this compound is not well known. Given its role in activating MMPs, it is likely that it is directed to specific compartments or organelles where these enzymes are located .
properties
IUPAC Name |
acetyloxy-(4-aminophenyl)mercury | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N.C2H4O2.Hg/c7-6-4-2-1-3-5-6;1-2(3)4;/h2-5H,7H2;1H3,(H,3,4);/q;;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXSUFCOOZSGWSW-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O[Hg]C1=CC=C(C=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9HgNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8064197 | |
Record name | p-Aminophenylmercuric acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8064197 | |
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Molecular Weight |
351.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Sigma-Aldrich MSDS] | |
Record name | 4-Aminophenylmercuric acetate | |
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CAS RN |
6283-24-5 | |
Record name | p-Aminophenylmercuric acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6283-24-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 4-Aminophenylmercuriacetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006283245 | |
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Record name | p-Aminophenylmercuric acetate | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7927 | |
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Record name | Mercury, (acetato-.kappa.O)(4-aminophenyl)- | |
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Record name | p-Aminophenylmercuric acetate | |
Source | EPA DSSTox | |
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Record name | 4-aminophenylmercury acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.907 | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does p-Aminophenylmercuric acetate activate latent collagenase?
A1: APMA activates latent collagenase by disrupting the cysteine-zinc interaction in the propeptide domain of the enzyme. This interaction normally maintains the enzyme in its inactive form. By disrupting this interaction, APMA allows the collagenase to adopt its active conformation. [, , , , ]
Q2: What is the role of this compound in studying matrix metalloproteinases (MMPs)?
A2: APMA is often used to activate latent forms of MMPs in vitro. This activation allows researchers to study the activity and function of these enzymes in various experimental settings, including zymography and collagen degradation assays. [, , , , , ]
Q3: Is the activation of latent MMPs by this compound specific?
A3: While APMA is widely used to activate MMPs, it is not a specific activator. Studies show that APMA can activate other proteases and even influence cellular processes beyond MMP activation. [, , , , ]
Q4: What is the significance of this compound-induced collagenase activation in disease?
A4: Research suggests that APMA-activated collagenase, particularly from neutrophils, might contribute to connective tissue breakdown in conditions like lung injury caused by oxidant gas exposure. []
Q5: What is the molecular formula and weight of this compound?
A5: The molecular formula of this compound is C8H9HgNO2, and its molecular weight is 351.76 g/mol. Information regarding spectroscopic data is not available in the provided research excerpts.
Q6: Is there information available on the material compatibility and stability of this compound in the provided research?
A6: The provided research excerpts do not offer specific details about the material compatibility and stability of APMA under various conditions.
Q7: What are some applications of this compound in studying biological processes?
A7: Besides MMP activation, APMA has been used to study:
- Red blood cell membrane proteins: APMA can quench tryptophan fluorescence in red blood cell membranes, providing insights into protein structure and interactions. []
- Opiate receptor binding: APMA has been shown to differentially affect the binding of agonists and antagonists to opiate receptors, shedding light on receptor pharmacology. []
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